4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol
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Overview
Description
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is an organic compound that features a brominated furan ring attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol typically involves the bromination of a furan derivative followed by a series of reactions to introduce the butanol moiety. One common method involves the bromination of furan at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 5-bromofuran is then subjected to a Grignard reaction with a suitable alkyl magnesium halide to introduce the butanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-one.
Reduction: Formation of 4-(5-Furan-3-yl)-3-methylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-3-yl)-1H-imidazole: Another brominated furan derivative with different functional groups.
tert-butyl 4-(5-bromofuran-3-yl)-3-methylpiperidine-1-carboxylate: A compound with a similar brominated furan ring but different substituents.
Uniqueness
4-(5-Bromofuran-3-yl)-3-methylbutan-2-ol is unique due to its specific combination of a brominated furan ring and a butanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H13BrO2 |
---|---|
Molecular Weight |
233.10 g/mol |
IUPAC Name |
4-(5-bromofuran-3-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13BrO2/c1-6(7(2)11)3-8-4-9(10)12-5-8/h4-7,11H,3H2,1-2H3 |
InChI Key |
OWKNYGXSFLAGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC(=C1)Br)C(C)O |
Origin of Product |
United States |
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